6'-amino-3'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Descripción
6-amino-3-methyl-2’-oxo-1’-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
Propiedades
Número CAS |
445222-49-1 |
|---|---|
Fórmula molecular |
C18H15N5O2 |
Peso molecular |
333.3g/mol |
Nombre IUPAC |
6-amino-3-methyl-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile |
InChI |
InChI=1S/C18H15N5O2/c1-3-8-23-13-7-5-4-6-11(13)18(17(23)24)12(9-19)15(20)25-16-14(18)10(2)21-22-16/h3-7H,1,8,20H2,2H3,(H,21,22) |
Clave InChI |
KOMGBGNJDMEIJB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC=C)C#N)N |
SMILES canónico |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC=C)C#N)N |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-2’-oxo-1’-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with malononitrile and an appropriate aldehyde under basic conditions. The reaction is usually carried out in ethanol with a catalytic amount of piperidine, leading to the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology
Biologically, the compound exhibits significant activity against various pathogens. It has been studied for its antimicrobial, antiviral, and antifungal properties.
Medicine
In medicinal chemistry, this compound shows promise as a potential therapeutic agent. It has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mecanismo De Acción
The mechanism of action of 6-amino-3-methyl-2’-oxo-1’-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid.
Spiro compounds: Spirooxindoles and spirocyclic lactams.
Uniqueness
What sets 6-amino-3-methyl-2’-oxo-1’-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile apart is its unique spiro structure combined with multiple functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
This detailed overview highlights the significance of 6-amino-3-methyl-2’-oxo-1’-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile in various fields, from synthetic chemistry to potential therapeutic applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
